3-Cyclopropylpyridin-2-amine
Overview
Description
Scientific Research Applications
Anti-Inflammatory Activities of Pyrimidines
Field
Pharmacology and Medicinal Chemistry
Application
Pyrimidines, which can be synthesized from cyclopropylamines, are known to have a range of pharmacological effects including anti-inflammatory activities .
Method of Application
The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Asymmetric [3 + 2] Photocycloadditions of Cyclopropylamines
Field
Organic Chemistry
Application
Cyclopropylamines can undergo asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . This method is effective for the construction of all-carbon quaternary stereocentres .
Method of Application
The method involves converting electron-rich olefins from acting as H-bonding donors to acceptors, which facilitates the development of asymmetric [3 + 2] photocycloadditions with cyclopropylamines .
Results
The successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents demonstrates the versatility of this new chiral H-bonding catalytic strategy .
Synthesis of Pyridopyrimidine Derivatives
Field
Pharmaceutical Chemistry
Application
Pyridopyrimidine derivatives, which can be synthesized from cyclopropylamines, have shown therapeutic interest and some have been approved for use as therapeutics .
Method of Application
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . The therapeutic effects of these compounds are attributed to their unique chemical structure .
Results
The structures composed of a pyridopyrimidine moiety have shown a therapeutic interest or have already been approved for use as therapeutics .
Synthesis of Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones
Application
Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones, which can be synthesized from cyclopropylamines, have shown therapeutic interest .
Method of Application
The synthesis of these compounds involves solid-phase synthesis . The therapeutic effects of these compounds are attributed to their unique chemical structure .
Results
Several research groups have attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .
Asymmetric H-bonding Catalytic Chemical Transformations
Application
Cyclopropylamines can undergo asymmetric H-bonding catalytic chemical transformations based on radical addition to olefins . This method is effective for the construction of enantioenriched three-dimensional molecules .
Method of Application
The method involves converting electron-rich olefins from acting as H-bonding donors to acceptors, which facilitates the development of asymmetric H-bonding catalytic chemical transformations with cyclopropylamines .
Safety And Hazards
The safety data sheet for 3-Cyclopropylpyridin-2-amine indicates that it is for R&D use only and not for medicinal, household, or other use . The safety data sheet also indicates that it has some hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .
properties
IUPAC Name |
3-cyclopropylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTBNTIAVIFETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591778 | |
Record name | 3-Cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpyridin-2-amine | |
CAS RN |
878805-25-5 | |
Record name | 3-Cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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